molecular formula C11H9N3O B3051985 4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one CAS No. 37574-74-6

4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one

Cat. No. B3051985
CAS RN: 37574-74-6
M. Wt: 199.21 g/mol
InChI Key: AZINPWGZIIDPQS-UHFFFAOYSA-N
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Description

“4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one” is a derivative of 1,2,4-triazine, which is a six-membered heterocyclic compound possessing three nitrogen in its structure . The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .


Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives, including “4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one”, involves various chemical reactions . For instance, Sztanke et al. reported the synthesis, structure elucidation, and identification of antitumoural properties of novel fused 1,2,4-triazine aryl derivatives .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one” is characterized by a 1,2,4-triazine ring fused with an indole ring . The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Anticonvulsant Activity

Research demonstrates that derivatives of 4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one exhibit promising anticonvulsant activities. For instance, a study by Kumar et al. (2014) synthesized and evaluated the anticonvulsant activity of various 6,8-halo-substituted-2H-[1,2,4]triazino[5,6-b]indole-3(5H)-one/-thione compounds, finding that certain compounds in this series showed excellent anticonvulsant activity with minimal central nervous system depressant effects and no neurotoxicity compared to standard drugs like phenytoin and carbamazepine (Kumar et al., 2014).

Antimicrobial Activity

Some derivatives of 4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one have been explored for their antimicrobial properties. For example, Ali et al. (2016) synthesized new compounds based on this structure, which demonstrated significant antimicrobial effects in biological screenings (Ali et al., 2016). Additionally, Shaban et al. (1999) investigated the antimicrobial activity of related compounds, indicating their potential in this field (Shaban et al., 1999).

Chemotherapeutic Applications

Studies have also been conducted on the use of 4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one derivatives as chemotherapeutic agents. A notable example is the work by Ram (1980), which explored the synthesis of 1,2,4-Triazino[5,6-b]indoles and related compounds for potential use in chemotherapy (Ram, 1980).

Synthesis of Novel Derivatives

The versatility of 4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one in synthesizing various novel derivatives has been extensively researched. For instance, Mousaad et al. (1992) studied the synthesis of new derivatives with potential applications in various fields of chemistry and medicine (Mousaad et al., 1992).

Future Directions

The future directions for the research on “4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one” and similar compounds could include further exploration of their synthesis, characterization, and biological applications. Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives , these compounds hold promise for the development of new therapeutic agents.

properties

IUPAC Name

4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-12-13-11(15)10-6-8-4-2-3-5-9(8)14(7)10/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZINPWGZIIDPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C2=CC3=CC=CC=C3N12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496714
Record name 4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one

CAS RN

37574-74-6
Record name 4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37574-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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